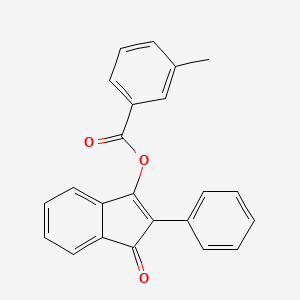

(3-oxo-2-phenylinden-1-yl) 3-methylbenzoate

説明

(3-オキソ-2-フェニルインデン-1-イル) 3-メチルベンゾエートは、分子式C23H16O3を持つ複雑な有機化合物です。この化合物は、インデン部分をベンゾエートエステルと組み合わせた独自の構造を特徴とし、様々な化学研究や応用にとって興味深い対象となっています。

特性

分子式 |

C23H16O3 |

|---|---|

分子量 |

340.4 g/mol |

IUPAC名 |

(3-oxo-2-phenylinden-1-yl) 3-methylbenzoate |

InChI |

InChI=1S/C23H16O3/c1-15-8-7-11-17(14-15)23(25)26-22-19-13-6-5-12-18(19)21(24)20(22)16-9-3-2-4-10-16/h2-14H,1H3 |

InChIキー |

WPYDRMOJAUJYND-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

製品の起源 |

United States |

準備方法

(3-オキソ-2-フェニルインデン-1-イル) 3-メチルベンゾエートの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つは、クライゼン-シュミット縮合反応です。これは、塩基の存在下で芳香族アルデヒドとケトンを縮合させる反応です。 この反応に続いて、エステル化が行われ、最終生成物が生成されます . 工業的な製造方法では、同様のステップが使用される場合がありますが、より高い収率と純度を得るために最適化されており、多くの場合、触媒や制御された反応条件を用いて、一貫性と効率が確保されます .

化学反応の分析

(3-オキソ-2-フェニルインデン-1-イル) 3-メチルベンゾエートは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、対応するカルボン酸またはケトンを生成するために酸化することができます。

還元: 還元反応は、ケトン基をアルコールに変換することができます。

置換: 化合物の芳香環は、ニトロ化やハロゲン化などの求電子置換反応を受けることができます。これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ニトロ化には硝酸などの求電子剤が含まれます. 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

科学的研究の応用

(3-オキソ-2-フェニルインデン-1-イル) 3-メチルベンゾエートは、科学研究においていくつかの応用があります。

作用機序

類似化合物の比較

(3-オキソ-2-フェニルインデン-1-イル) 3-メチルベンゾエートは、以下のような他の類似化合物と比較することができます。

- 1-メチル-3-{4-[(4-(2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-1-イル)ピペリジン-1-イル)ベンジル]}-2-フェニルインドール

- メチル2-((3-(3-メトキシフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル)チオ)アセテート これらの化合物は構造的に類似していますが、特定の官能基と生物学的活性は異なります。 (3-オキソ-2-フェニルインデン-1-イル) 3-メチルベンゾエートの独自性は、インデン部分をベンゾエートエステルと組み合わせた点にあり、これにより独特の化学的および生物学的特性が与えられます。

類似化合物との比較

(3-oxo-2-phenylinden-1-yl) 3-methylbenzoate can be compared with other similar compounds, such as:

- 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole

- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of (3-oxo-2-phenylinden-1-yl) 3-methylbenzoate lies in its combination of an indene moiety with a benzoate ester, which imparts distinct chemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。